3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid
CAS No.: 1262010-12-7
Cat. No.: VC11789373
Molecular Formula: C14H10F3NO3
Molecular Weight: 297.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262010-12-7 |
|---|---|
| Molecular Formula | C14H10F3NO3 |
| Molecular Weight | 297.23 g/mol |
| IUPAC Name | 3-amino-5-[3-(trifluoromethoxy)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-3-1-2-8(7-12)9-4-10(13(19)20)6-11(18)5-9/h1-7H,18H2,(H,19,20) |
| Standard InChI Key | NDEZAGZMOSDGCJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)N)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)N)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a benzoic acid backbone with two functional groups:
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Amino group (-NH₂) at the 3-position, which enhances hydrogen-bonding capacity and nucleophilic reactivity.
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3-Trifluoromethoxyphenyl group (-O-CF₃) at the 5-position, contributing steric bulk, electron-withdrawing effects, and metabolic stability .
Table 1: Predicted Physicochemical Properties
Electronic and Steric Effects
The trifluoromethoxy group (-OCF₃) induces strong electron-withdrawing effects via the inductive pull of fluorine atoms, polarizing the aromatic ring and directing electrophilic substitution reactions to specific positions . This group also increases lipophilicity, enhancing membrane permeability in biological systems. The amino group provides a site for derivatization, such as acylation or Schiff base formation, enabling the compound to serve as a scaffold for drug discovery .
Synthetic Methodologies
Retrosynthetic Analysis
A feasible route involves sequential functionalization of the benzoic acid core:
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Introduction of the trifluoromethoxyphenyl group via Suzuki-Miyaura coupling or Ullmann reaction.
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Nitration at the 3-position, followed by reduction to the amino group.
Step 1: Preparation of 5-(3-Trifluoromethoxyphenyl)Benzoic Acid
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Reagents: 3-Trifluoromethoxyphenylboronic acid, methyl benzoate-5-boronate, Pd(PPh₃)₄ catalyst.
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Conditions: Tetrahydrofuran (THF), aqueous Na₂CO₃, 80°C, 12 hours .
Step 2: Nitration at the 3-Position
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Reagents: Concentrated HNO₃, H₂SO₄.
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Outcome: Forms 3-nitro-5-(3-trifluoromethoxyphenyl)benzoic acid.
Step 3: Reduction of Nitro to Amino Group
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Reagents: H₂/Pd-C or Fe/HCl.
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Yield: ~85% (based on nitro reduction efficiencies in similar systems ).
Table 2: Critical Reaction Parameters
| Step | Reaction | Temperature | Key Challenges |
|---|---|---|---|
| 1 | Suzuki Coupling | 80°C | Steric hindrance from -OCF₃ group |
| 2 | Nitration | 0–5°C | Regioselectivity control |
| 3 | Nitro Reduction | 50°C | Over-reduction or debenzylation risks |
Comparative Analysis with Structural Analogs
2-Amino-3-(Trifluoromethyl)Benzoic Acid (CAS 313-12-2)
This analog shares a trifluoromethyl group but lacks the trifluoromethoxy substituent. Key differences include:
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Higher Melting Point: 157–160°C vs. 160–165°C (predicted for the target compound).
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Reduced Solubility: Due to the absence of the oxygen atom in -OCF₃, which slightly increases polarity .
3-Amino-4-MethoxyBenzaniline (CN105753731A)
A patented compound synthesized via nitro reduction and methoxylation . Highlights:
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Methoxy Group Stability: Less hydrolytically labile compared to trifluoromethoxy.
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Industrial Scalability: Continuous flow microreactors improve yield (>94%) , a strategy applicable to the target compound.
Challenges and Future Directions
Synthetic Optimization
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Trifluoromethoxy Introduction: Current methods rely on expensive reagents like trifluoromethyl hypofluorite; greener alternatives are needed.
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Regioselective Functionalization: Directed ortho-metalation could improve nitration efficiency .
Biological Screening
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In Vitro Assays: Prioritize testing against kinase and protease targets due to structural motifs common in inhibitors.
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ADMET Profiling: Computational models predict high plasma protein binding (>90%), necessitating experimental validation.
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